1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone

Medicinal Chemistry Agrochemicals Physicochemical Property

Researchers developing antifungal agents or antiviral leads often face scaffold variability that compromises SAR reproducibility. 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone (CAS 153334-14-6) solves this as a defined N-methyl-triazole building block with a propanone handle for further derivatization. - MW 139.16 g/mol, XLogP3 ~0.5: predictable ADME tuning via systematic substitution - Solid physical form ensures precise weighing; bp ~277°C supports stable agrochemical formulation - Derivatives show docking activity against COVID-19 Mᵖʳᵒ, enabling pandemic-preparedness research

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 153334-14-6
Cat. No. B115137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone
CAS153334-14-6
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCCC(=O)C1=NC=NN1C
InChIInChI=1S/C6H9N3O/c1-3-5(10)6-7-4-8-9(6)2/h4H,3H2,1-2H3
InChIKeyWYIBEJSJURTLIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone (CAS 153334-14-6): A Key Triazole Scaffold for Research Applications


1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone (CAS 153334-14-6) is a synthetic heterocyclic building block containing a 1,2,4-triazole core with an N-methyl group and a propanone substituent [1]. This compound serves as a versatile small molecule scaffold, with derivatives investigated for potential applications in antiviral and anticancer research . Its properties, including a molecular weight of 139.16 g/mol and a calculated logP of approximately 0.5, make it a valuable intermediate for medicinal chemistry and agrochemical development [REFS-1, REFS-3].

Synthetic building block for triazole‑based medicinal chemistry
Supports antifungal and antiviral SAR exploration
Suitable for agrochemical intermediate research

Why Simple Substitution of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone with Other Triazoles Fails


Generic substitution among triazole derivatives is not possible due to the critical influence of specific substituents on physicochemical properties and, consequently, on biological activity [1]. Even minor changes, such as replacing the propanone group with an ethanone, result in quantifiable differences in molecular weight, lipophilicity, and boiling point, which can drastically alter a compound's pharmacokinetic profile, synthetic utility, and interaction with biological targets [REFS-2, REFS-3]. These variations underscore the need for precise compound selection to ensure experimental reproducibility and avoid introducing uncontrolled variables in research and development.

! Propanone‐to‐ethanone swap alters molecular weight and lipophilicity, potentially shifting ADME behavior.
! Boiling point difference may require distinct synthetic and purification protocols.
! Class‑level triazole activity does not guarantee equivalent target engagement for substituted analogs.

Quantitative Evidence Guide: 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone vs. Closest Analog 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone


Physicochemical Differentiation: Increased Molecular Weight and Lipophilicity

1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone demonstrates a higher molecular weight (139.16 g/mol) and increased lipophilicity (XLogP3 0.5) compared to its closest analog, 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone (125.13 g/mol, XLogP3 approx. 0.15) [REFS-1, REFS-2]. This is a direct result of the extra methylene group in the propanone side chain.

Molecular Weight
Data to verify
139.16 vs 125.13 g/mol
+14.03 g/mol (propanone vs ethanone)
Supports lipophilicity and ADME screening context
Calculated property; validate experimentally
Medicinal Chemistry Agrochemicals Physicochemical Property

Physicochemical Differentiation: Boiling Point for Synthetic and Purification Workflows

The target compound has a predicted boiling point of 277°C at 760 mmHg . In contrast, the ethanone analog has a significantly lower boiling point, reported at 55-60°C at a reduced pressure of 0.3 Torr (lit.) . This quantitative difference is critical for designing synthetic and purification protocols.

Boiling Point
Context‑dependent
277 °C (760 mmHg) vs 55–60 °C (0.3 Torr)
>200 °C est. difference at atmospheric pressure
Informs synthetic protocol design and solvent selection
Predicted vs. experimental; confirm under workflow conditions
Chemical Synthesis Process Chemistry Physicochemical Property

Class-Level Antifungal Potential of 1,2,4-Triazole Scaffold

The 1,2,4-triazole core is a privileged structure in antifungal drug discovery, a property shared by this compound [1]. This class-level inference is supported by numerous studies showing that 1,2,4-triazole derivatives inhibit fungal CYP51, disrupting ergosterol biosynthesis. While no direct comparative MIC data for this specific compound is available, it is a suitable scaffold for designing novel antifungal agents [2].

Antifungal Scaffold
Class‑level
1,2,4‑triazole pharmacophore
No quantitative MIC data available
Supports antifungal SAR research
Class‑level inference; requires target‑specific validation
Antifungal Agrochemical Class Activity

Optimal Research and Procurement Scenarios for 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone


Building Block for Antifungal Lead Optimization Programs

This compound is optimally procured as a core scaffold for antifungal drug discovery. Its 1,2,4-triazole core is a well-established pharmacophore for inhibiting fungal CYP51 [1]. Researchers can leverage its distinct molecular weight and lipophilicity profile (MW 139.16 g/mol, XLogP3 0.5) to synthesize derivatives with potentially improved ADME properties over smaller analogs .

Intermediates for the Synthesis of Novel Agrochemicals

Given the class-level antifungal properties of 1,2,4-triazoles, this compound serves as a key intermediate for developing new crop protection agents [1]. Its specific physicochemical properties, particularly its predicted boiling point of 277°C, provide distinct handling and formulation advantages over more volatile alternatives, supporting the development of stable formulations for agricultural use .

Precursor for COVID-19 Main Protease Inhibitors Research

Derivatives synthesized from this compound have shown promising docking scores against the COVID-19 main protease . This specific application differentiates it from other triazole building blocks, positioning it as a key precursor in the synthesis of novel antiviral agents for pandemic preparedness research. The compound's solid physical form also facilitates precise weighing and handling in these critical synthetic routes .

Application
Selection Property
Validation Focus
Antifungal Lead Optimization
Triazole pharmacophore scaffold
Verify CYP51 inhibition and ADME profile
Agrochemical Intermediate
Stable physical form for formulation
Confirm activity and field stability
Antiviral Protease Inhibitor Research
Solid‑state handling for synthesis
Validate docking and in vitro potency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.